Cas no 1215585-68-4 (1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride)

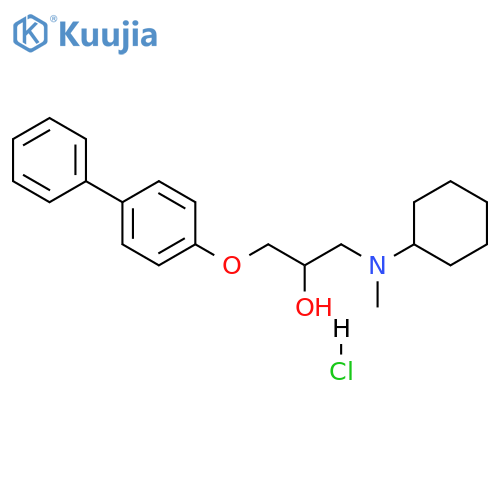

1215585-68-4 structure

商品名:1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride

1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride

- 1-([1,1-biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

- 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-[CYCLOHEXYL(METHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE

- AKOS026679175

- 1-[cyclohexyl(methyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride

- F1246-0021

- 1215585-68-4

- 1-([1,1'-biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

-

- インチ: 1S/C22H29NO2.ClH/c1-23(20-10-6-3-7-11-20)16-21(24)17-25-22-14-12-19(13-15-22)18-8-4-2-5-9-18;/h2,4-5,8-9,12-15,20-21,24H,3,6-7,10-11,16-17H2,1H3;1H

- InChIKey: HXZNULJWTNNPEN-UHFFFAOYSA-N

- ほほえんだ: C(OC1=CC=C(C2=CC=CC=C2)C=C1)C(O)CN(C1CCCCC1)C.[H]Cl

計算された属性

- せいみつぶんしりょう: 375.1965069g/mol

- どういたいしつりょう: 375.1965069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 355

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1246-0021-1mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-20mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-40mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-2mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-4mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-5mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-2μmol |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-50mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-75mg |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1246-0021-20μmol |

1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |

1215585-68-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1215585-68-4 (1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬